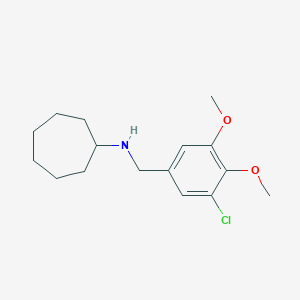

![molecular formula C20H23ClN2O3 B252772 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B252772.png)

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as GW 9662, is a synthetic compound that has been extensively studied for its biological activities. It is a potent and selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that plays a critical role in regulating glucose and lipid metabolism, inflammation, and cell differentiation.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 involves its interaction with PPARγ. PPARγ is a nuclear receptor that binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. Upon ligand binding, PPARγ undergoes a conformational change that enables the recruitment of coactivators and the initiation of transcription. 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 acts as a competitive antagonist of PPARγ by binding to its ligand-binding domain and preventing the binding of endogenous ligands or synthetic agonists. This results in the inhibition of PPARγ-mediated gene expression and downstream signaling pathways.

Biochemical and physiological effects:

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 has been shown to have various biochemical and physiological effects in different experimental settings. In adipocytes, it inhibits the differentiation of preadipocytes into mature adipocytes by blocking the expression of adipogenic genes such as PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα). In skeletal muscle cells, it improves insulin sensitivity by reducing the expression of genes involved in lipogenesis and increasing the expression of genes involved in glucose uptake and oxidation. In macrophages, it inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin-6 (IL-6) by blocking the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In cancer cells, it induces apoptosis and inhibits proliferation by regulating the expression of genes involved in cell cycle control and survival.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 has several advantages and limitations for lab experiments. Its high potency and selectivity for PPARγ make it a valuable tool for studying the role of this receptor in various biological processes. Its chemical stability and solubility allow for easy handling and administration in vitro and in vivo. However, its use as a pharmacological tool is limited by its potential off-target effects and the lack of specificity for different PPAR isoforms. Its effects on PPARγ-independent pathways and its potential toxicity at high concentrations should also be taken into account.

Future Directions

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 has opened up many avenues for future research on PPARγ and related pathways. Some of the possible future directions include:

1. Developing more selective and potent PPARγ antagonists for therapeutic applications in metabolic and inflammatory diseases.

2. Investigating the role of PPARγ in cancer progression and identifying novel targets for cancer therapy.

3. Studying the crosstalk between PPARγ and other signaling pathways such as Wnt, Hedgehog, and Notch.

4. Elucidating the molecular mechanisms underlying the effects of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 on insulin sensitivity, adipogenesis, and inflammation.

5. Exploring the potential of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 as a lead compound for drug discovery and optimization.

In conclusion, 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 is a valuable pharmacological tool for studying the biological functions of PPARγ and related pathways. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives may lead to the development of new therapies for various diseases and a better understanding of the complex regulatory networks that govern cellular physiology.

Synthesis Methods

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 involves the reaction of 2-(2-chloro-4,6-dimethylphenoxy)acetic acid with 4-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified by recrystallization or column chromatography. The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide 9662 has been widely used as a pharmacological tool to investigate the biological functions of PPARγ in various cellular and animal models. It has been shown to block the transcriptional activity of PPARγ by binding to its ligand-binding domain, thereby preventing the recruitment of coactivators and the activation of downstream target genes. This has allowed researchers to study the role of PPARγ in adipogenesis, insulin sensitivity, inflammation, cancer, and other diseases.

properties

Product Name |

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide |

|---|---|

Molecular Formula |

C20H23ClN2O3 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |

InChI |

InChI=1S/C20H23ClN2O3/c1-14-11-15(2)20(18(21)12-14)26-13-19(24)22-16-3-5-17(6-4-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |

InChI Key |

PSSHFMPIOXYBST-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)

![N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)

![1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol](/img/structure/B252694.png)

![N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)

![N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)

![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)

![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)

![N-(4-fluorobenzyl)-N-{[5-(2-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252706.png)

![4-({[4-(Benzyloxy)-3-ethoxybenzyl]amino}methyl)benzoic acid](/img/structure/B252709.png)

![N-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B252710.png)

![N-[4-(diethylamino)benzyl]-N-(2-phenylethyl)amine](/img/structure/B252713.png)